molecular formula C14H19BrFNO3 B1412923 tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate CAS No. 1909309-40-5

tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B1412923
CAS No.: 1909309-40-5
M. Wt: 348.21 g/mol
InChI Key: QCVZBAAECJINDB-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate is a specialized chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound integrates a phenoxy ether backbone with a bromo-fluoro aromatic system and a protected (tert-butoxycarbonyl) methylamino group, making it a versatile intermediate for constructing more complex molecular architectures. Its primary research value lies in its potential use in medicinal chemistry, particularly in the development of novel active molecules. The bromo and fluoro substituents on the aromatic ring serve as excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for rapid diversification of the core structure. Meanwhile, the Boc-protected amine is a crucial feature for streamlined synthesis, as it provides stability during reactions and can be readily deprotected under mild acidic conditions to reveal a secondary amine for further derivatization. Researchers can leverage this compound in exploratory studies aimed at drug discovery, where it may be incorporated as a key fragment in candidates for various biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17(4)7-8-19-12-6-5-10(15)9-11(12)16/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVZBAAECJINDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate, with the CAS number 1909309-40-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H19BrFNO3
  • Molar Mass : 348.21 g/mol
  • Structural Formula :
    BrC6H3(F)(OCCN(C(=O)OC(C)(C)C))\text{Br}-C_6H_3(F)(OCCN(C(=O)OC(C)(C)C))

The presence of the bromine and fluorine substituents in the phenoxy group is significant for its biological activity, as these halogens can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies suggest that it may act on:

  • Enzyme Inhibition : The compound has been shown to inhibit serine hydrolases, which are critical in various metabolic processes.
  • Cell Proliferation : It has demonstrated potential in reducing cell viability in cancer cell lines by inducing apoptosis and inhibiting proliferation through multiple pathways, including AMPK and mTOR signaling.

Efficacy in Biological Assays

A series of assays have been conducted to evaluate the potency and selectivity of this compound:

Assay Type IC50 Value (µM) Comments
ABHD3 Inhibition0.5High selectivity over other serine hydrolases
Anti-proliferative (Cancer Cell Lines)10Significant reduction in viability
Tyrosinase Inhibition4.39Comparable to standard inhibitors like kojic acid

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of this compound on glioma cells. The results indicated that the compound effectively reduced cell viability through mechanisms independent of AMPK activation, suggesting multiple pathways were involved in its anti-cancer effects .
  • Selectivity Profile :
    Research using ABPP-SILAC (Activity-Based Protein Profiling with Stable Isotope Labeling) demonstrated that this compound selectively inhibited ABHD3 with minimal off-target effects, highlighting its potential as a therapeutic agent with reduced side effects .
  • Comparative Analysis with Other Compounds :
    When compared to other known inhibitors, this compound showed comparable efficacy but with distinct selectivity profiles that could be advantageous for drug development .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

This compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests it may have activity against specific biological targets, particularly in the treatment of diseases where modulation of the central nervous system is required. The presence of the bromo and fluoro substituents on the phenoxy group enhances its binding affinity to biological targets, making it a candidate for further drug development.

Case Study: CNS Disorders

Research has indicated that similar compounds can exhibit neuroprotective effects. For instance, studies on related carbamates have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Future studies could explore the efficacy of tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate in this context.

Agrochemicals

Pesticidal Applications

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The fluorine atom can enhance lipophilicity, potentially improving absorption and efficacy in plant systems. Research on similar compounds has demonstrated their effectiveness in controlling pests and weeds while minimizing environmental impact.

Case Study: Herbicide Development

In agricultural studies, compounds with similar functionalities have been shown to inhibit specific enzymes in target plants, leading to effective weed control without harming crops. This compound could be synthesized and tested for such applications, focusing on its selectivity and environmental safety.

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Its ability to participate in various chemical reactions allows for the creation of copolymers with tailored functionalities.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating similar carbamate structures into polymer matrices can improve thermal stability and mechanical properties. Future investigations could focus on developing new materials for applications in coatings or composites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogous carbamates:

Compound Name CAS Number Molecular Formula Key Substituents Purity Synthetic Relevance Source
tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate Not provided C₁₄H₁₈BrFNO₃ 4-Bromo-2-fluorophenoxy, N-methyl N/A Target compound; halogenated for enhanced reactivity and electronic modulation. N/A
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate 1593201-17-2 C₁₃H₁₆BrNO₃ 4-Bromophenoxy, no N-methyl 98% Lacks fluorine and N-methyl, reducing steric hindrance and lipophilicity.
tert-Butyl N-[2-(2-bromophenoxy)ethyl]-N-methylcarbamate 2222511-95-5 C₁₄H₁₈BrNO₃ 2-Bromophenoxy, N-methyl 98% Bromine position alters steric/electronic effects compared to 4-bromo-2-fluoro isomer.
tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate 1086392-05-3 C₁₃H₁₇BrNO₂ 4-Bromo-2,5-dimethylphenyl N/A Aryl carbamate with methyl groups; increased hydrophobicity and steric bulk.
tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate 1881296-73-6 C₁₄H₁₉BrFNO₂ 3-Bromo-4-fluorophenylpropyl N/A Propyl linker and fluorine on phenyl; conformational flexibility differs from ethyl.

Key Structural and Functional Comparisons

Halogen Substitution Patterns: The 4-bromo-2-fluoro substitution in the target compound provides a balance of steric bulk and electronic effects. In contrast, 2-bromophenoxy () and 4-bromo-2,5-dimethylphenyl () analogs exhibit altered reactivity due to substituent positioning and additional methyl groups.

N-Methyl vs.

Linker Variations :

  • Ethyl linkers (target compound, ) offer rigidity, while propyl () or cyclohexyl () linkers increase flexibility, affecting conformational stability in synthetic pathways.

Synthetic Strategies: Common methods include alkylation (e.g., tert-butyl (2-bromoethyl)carbamate in ), Boc protection (), and halogenation (). The target compound likely employs similar steps, such as coupling a 4-bromo-2-fluorophenol derivative with an N-methylcarbamate precursor.

Analytical Characterization :

  • NMR (1H, 13C, 19F) and HRMS () are standard for verifying purity and structure. X-ray crystallography () confirms spatial arrangements in crystalline analogs.

Contradictions and Limitations

  • Bioactivity Gaps : While highlights anti-Chagas activity for a structurally complex carbamate, the target compound’s pharmacological profile remains uncharacterized in the provided data.
  • Synthetic Yields : Purity and yield variations (e.g., 42% in vs. 98% in ) suggest substituent-dependent challenges in carbamate synthesis.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate with high purity?

  • Methodology :

  • Step 1 : Use tert-butyl carbamate as a protecting group for the amine functionality. The bromoethyl intermediate can be synthesized via nucleophilic substitution of 2-(4-bromo-2-fluorophenoxy)ethyl bromide with N-methylamine, followed by carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) .
  • Step 2 : Optimize reaction stoichiometry (1.2 equivalents of Boc₂O) and temperature (0–25°C) to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Protocol :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the tert-butyl group (δ ~1.4 ppm), aromatic protons (δ 6.8–7.5 ppm), and carbamate carbonyl (δ ~155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretching (1680–1720 cm⁻¹) and C-O-C ether vibrations (1200–1250 cm⁻¹).
  • Mass Spectrometry : Use ESI-MS in positive ion mode to observe [M+Na]⁺ or [M+H]⁺ peaks. High-resolution MS (HRMS) ensures exact mass matching within 5 ppm error .

Q. How should researchers handle and store this compound to maintain stability?

  • Guidelines :

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and strong acids/bases .
  • Safety : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of spills, adsorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of bromine and fluorine substituents on reactivity?

  • Workflow :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the molecule. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF). Fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing resistance to oxidation, while bromine may facilitate SNAr reactions .

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Procedure :

  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a single-crystal diffractometer. Index reflections with SHELXT and refine via SHELXL .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Use the Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

  • Experimental Design :

  • Kinetic Studies : Monitor degradation via HPLC under varying pH (1–13) and temperatures (25–60°C).
  • Degradation Pathways : Acidic conditions hydrolyze the carbamate to release CO₂ and tert-butanol, while basic conditions cleave the ether linkage. Use LC-MS to identify byproducts (e.g., 4-bromo-2-fluorophenol) .

Q. How does the steric bulk of the tert-butyl group influence conformational dynamics in solution?

  • NMR Analysis :

  • VT-NMR : Perform variable-temperature 1H NMR (25–80°C) in DMSO-d6. Observe coalescence of diastereotopic ethylenic protons to estimate rotational barriers (ΔG‡ ~12–15 kcal/mol) .

Data Contradictions and Validation

  • Synthesis Yield Variability : Conflicting reports on Boc protection efficiency (60–85%) may arise from residual moisture. Validate via Karl Fischer titration and strict anhydrous conditions .
  • Crystallographic Refinement : SHELX may struggle with disordered tert-butyl groups; compare with PLATON SQUEEZE to model electron density accurately .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-methylcarbamate

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